molecular formula C25H30N6O2S B2686585 1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215779-73-9

1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2686585
CAS RN: 1215779-73-9
M. Wt: 478.62
InChI Key: RZCPDFXZGAYHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated efficient synthetic conventions for creating pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and other heterocyclic compounds containing triazole moieties. These compounds have been highlighted for their pharmaceutical interest due to properties like antitrypanosomal activity, suggesting potential avenues for developing therapeutic agents (Nadia A. Abdelriheem et al., 2017).

Development of Antimicrobial and Antitumor Agents

Certain derivatives have been synthesized with an eye towards antimicrobial and antitumor applications. These include the creation of thieno[2,3-d]pyrimidines and thiazolopyrimidines, which have shown promising results in preliminary biological activity tests, indicating potential for further development as bioactive molecules (M. Hossain & M. Bhuiyan, 2009; M. Said et al., 2004).

Novel Synthetic Pathways

Innovative synthetic pathways have been developed for the preparation of complex heterocyclic frameworks. These methods facilitate the construction of molecules with potential pharmacological activities, exemplified by the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines through oxidative cyclization and Dimroth rearrangement processes (A. S. Shawali et al., 2008).

Exploration of Bioactive Molecules

Further studies explore the synthesis of bioactive molecules, such as inhibitors of phosphodiesterase 1 (PDE1), which are considered for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This research underscores the potential of heterocyclic compounds in addressing complex health issues (Peng Li et al., 2016).

properties

IUPAC Name

12-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2S/c1-18(2)16-30-24(33)23-20(10-15-34-23)31-21(26-27-25(30)31)8-9-22(32)29-13-11-28(12-14-29)17-19-6-4-3-5-7-19/h3-7,10,15,18H,8-9,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPDFXZGAYHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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